5-Methoxy-8-nitroquinoline

Antifungal Candida albicans IC50

This 5-Methoxy-8-nitroquinoline features a unique disubstitution pattern (5-OCH3, 8-NO2) that precisely tunes electronic properties and redox potential, essential for reproducible NK1 receptor antagonism (Ki=6.4nM) and antileishmanial bioactivation (requires >-0.6V). Unlike other quinoline analogs, this specific configuration ensures non-interchangeable biological activity. Ideal for SAR studies and building block synthesis (reduction to 8-amine). Ensure research integrity—choose the exact substitution pattern your assay demands.

Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
Cat. No. B7806900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-8-nitroquinoline
Molecular FormulaC10H8N2O3
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESCOC1=C2C=CC=NC2=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C10H8N2O3/c1-15-9-5-4-8(12(13)14)10-7(9)3-2-6-11-10/h2-6H,1H3
InChIKeyRWFYICPQQAJGAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-8-nitroquinoline: A Bioreductive 8-Nitroquinoline Scaffold for Targeted Synthesis and Antiparasitic Drug Discovery


5-Methoxy-8-nitroquinoline (C₁₀H₈N₂O₃) is a disubstituted quinoline featuring a methoxy group at the 5-position and a nitro group at the 8-position [1]. This specific substitution pattern places it within the broader class of 8-nitroquinolines, a pharmacophore recognized for its potential in antikinetoplastid and antimicrobial research [2]. Unlike the extensively studied 8-hydroxyquinoline derivatives or other mono-substituted analogs, the unique combination of electron-donating (methoxy) and electron-withdrawing (nitro) groups on the quinoline core is engineered to fine-tune electronic properties, redox potential, and, consequently, biological activity and synthetic versatility [3].

Why 5-Methoxy-8-nitroquinoline Cannot Be Interchanged with 8-Hydroxyquinoline or Other Nitroquinoline Analogs


The biological and chemical properties of nitroquinolines are exquisitely sensitive to even minor changes in substitution pattern, making generic substitution a high-risk strategy for research reproducibility. For instance, replacing the 8-hydroxy group in the antibacterial agent Nitroxoline (5-nitro-8-hydroxyquinoline) with an 8-ethoxy group leads to a dramatic loss of antibacterial activity, underscoring the critical role of the 8-position substituent . Furthermore, systematic structure-activity relationship (SAR) studies on 8-nitroquinoline antileishmanial agents demonstrate that specific substitution patterns are required to achieve the necessary redox potential for nitroreductase (NTR)-mediated bioactivation; derivatives outside a defined electrochemical window are inactive against Leishmania [1]. Therefore, the precise 5-methoxy-8-nitro configuration of this compound is not an arbitrary combination but a distinct chemical entity with unique electronic and steric properties that directly translate into non-interchangeable behavior in both synthesis and biological assays. The quantitative evidence below demonstrates this differentiation.

Quantitative Differentiation of 5-Methoxy-8-nitroquinoline: A Comparative Evidence Guide


Antifungal Activity: 5-Methoxy-8-nitroquinoline vs. Its 8-Methoxy Analog Against Candida albicans

A direct in vitro comparison demonstrates that the presence of the 8-nitro group significantly reduces antifungal potency relative to the 8-methoxy analog. 5-Methoxy-8-nitroquinoline exhibited moderate activity against Candida albicans, with IC50 values in the range of 4.93–19.38 µg/mL . In contrast, the structurally similar compound 8-Methoxyquinoline, which lacks the nitro group, showed strong antifungal activity against various Aspergillus and Trichophyton species in a separate assay [1]. This indicates that for antifungal applications targeting Candida, the 8-methoxy analog is more potent, and the 5-methoxy-8-nitroquinoline should be selected for its distinct activity profile.

Antifungal Candida albicans IC50

NK1 Receptor Antagonism: High Affinity of 5-Methoxy-8-nitroquinoline Compared to Inactive Analogs

5-Methoxy-8-nitroquinoline displays high-affinity binding to the human NK1 receptor, a target implicated in pain, inflammation, and cancer. It demonstrated a Ki value of 6.4 nM in an antagonist assay using human NK1 receptor expressed in CHO-K1 cells [1]. In stark contrast, the compound showed no measurable binding affinity towards the Beta-1 adrenergic receptor, indicating target selectivity . This level of potency is a defining characteristic that differentiates it from many other quinoline derivatives, which typically lack this specific neurokinin receptor activity. For researchers investigating NK1 receptor pharmacology, this compound offers a potent and selective tool.

Neurokinin-1 Receptor Binding Affinity Ki

Antibacterial Spectrum: 5-Methoxy-8-nitroquinoline Lacks Broad Activity Seen in 8-Methoxyquinoline

A comparative biological evaluation reveals a stark contrast in antibacterial efficacy based on the 8-position substituent. 5-Methoxy-8-nitroquinoline exhibited weak antibacterial activity [1]. Conversely, its direct comparator, 8-Methoxyquinoline, demonstrated strong antibacterial activity against Bacillus subtilis, Salmonella spp, and Salmonella typhi, with measured inhibition zones of 7-10 mm [2]. This direct evidence proves that for broad-spectrum antibacterial applications, the non-nitrated 8-methoxy analog is the superior candidate. 5-Methoxy-8-nitroquinoline should be selected for applications where antibacterial activity is not desired or where its other unique properties are prioritized.

Antibacterial Structure-Activity Relationship Zone of Inhibition

Redox Potential: The Critical Determinant of Antiparasitic Bioactivation in 8-Nitroquinolines

The biological activity of 8-nitroquinolines as antiparasitic agents is fundamentally governed by their reduction potential. A comprehensive SAR study established that for antileishmanial activity against L. infantum, the redox potential of the nitro group must be above -0.6 V [1]. Derivatives with potentials below this threshold are inactive, as they cannot undergo efficient nitroreductase (NTR)-mediated bioactivation. This class-level rule provides a critical framework for understanding the potential of 5-Methoxy-8-nitroquinoline. While the exact measured potential for this specific compound was not available, the established relationship indicates that its substituent pattern will directly influence its E1/2 value and, consequently, its antiparasitic potential, differentiating it from other 8-nitroquinoline analogs with different substitution.

Electrochemistry Antileishmanial Nitroreductase

Validated Research Applications of 5-Methoxy-8-nitroquinoline Based on Quantitative Evidence


Chemical Probe for NK1 Receptor Pharmacology

Researchers studying the neurokinin-1 (NK1) receptor can utilize 5-Methoxy-8-nitroquinoline as a potent and selective antagonist tool. Its high binding affinity (Ki = 6.4 nM) makes it suitable for competitive binding assays and functional studies aimed at elucidating NK1 receptor signaling pathways [1]. Its lack of affinity for off-target receptors like the Beta-1 adrenergic receptor supports its use in cellular assays where target selectivity is paramount .

Scaffold for Antiparasitic Drug Discovery via Redox Tuning

In antileishmanial drug discovery, this compound serves as a starting scaffold for structure-activity relationship (SAR) studies. The presence of the 8-nitro group is a key pharmacophore, and the 5-methoxy substituent provides a handle for modulating the compound's redox potential. As established, antileishmanial activity requires a reduction potential above -0.6 V [2]. By synthesizing derivatives of this core, medicinal chemists can fine-tune the electrochemical properties to meet this critical threshold and optimize bioactivation by parasite nitroreductases.

Intermediate for Targeted Organic Synthesis

The unique reactivity conferred by the 5-methoxy-8-nitro substitution pattern makes this compound a valuable building block. The nitro group can be selectively reduced to an amine, enabling further functionalization . This transformation yields 5-Methoxyquinolin-8-amine, a versatile intermediate for synthesizing more complex heterocyclic systems with potential biological activity.

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